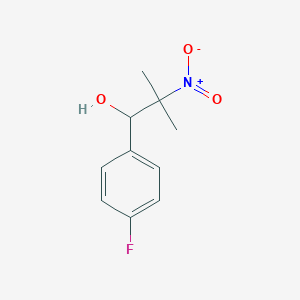
1-(4-Fluorophenyl)-2-methyl-2-nitropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-methyl-2-nitropropan-1-ol is an organic compound that features a fluorinated aromatic ring, a nitro group, and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-methyl-2-nitropropan-1-ol typically involves the nitration of 1-(4-Fluorophenyl)-2-methylpropan-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-methyl-2-nitropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and strong acids or bases. Major products formed from these reactions include amines, ketones, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-methyl-2-nitropropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-2-nitropropan-1-ol depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorinated aromatic ring may enhance the compound’s stability and binding affinity to molecular targets, such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Fluorophenyl)-2-methyl-2-nitropropan-1-ol include:
1-(4-Fluorophenyl)-2-nitroethanol: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-2-methyl-2-nitroethane: Lacks the hydroxyl group, which may influence its solubility and chemical behavior.
1-(4-Fluorophenyl)-2-methyl-2-nitrobutan-1-ol: Contains an additional carbon atom, potentially altering its physical and chemical properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-methyl-2-nitropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,12(14)15)9(13)7-3-5-8(11)6-4-7/h3-6,9,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDCKEYSOFYOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)F)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B8051631.png)
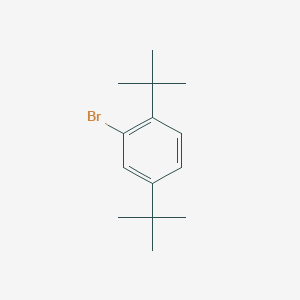
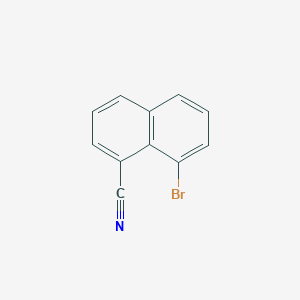
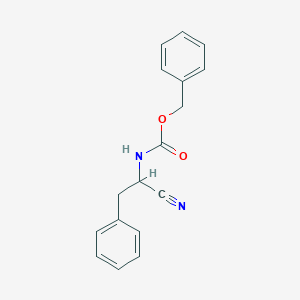
![4-[(4Z)-3-(3-carboxypropyl)-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051661.png)
![4-[(4Z)-5-oxo-3-propan-2-yl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051666.png)
![2-(cyclohexylcarbamoylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B8051676.png)
![2-(cyclohexanecarbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B8051678.png)
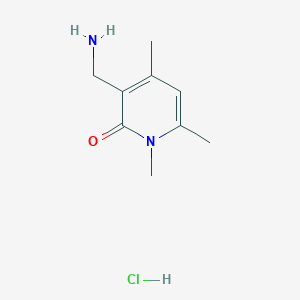
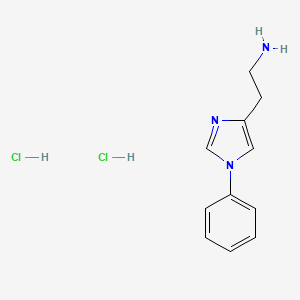
![1-(5-Acetyl-2-methylphenyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B8051696.png)
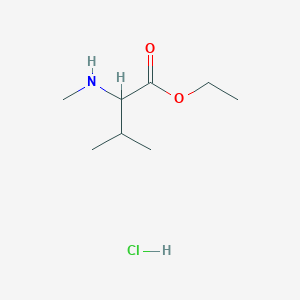
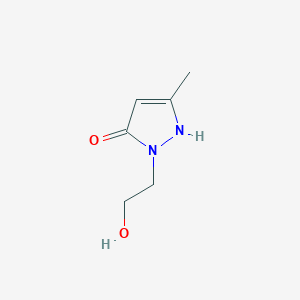
![5-[2-(1-Benzothiophen-2-yl)-2-oxoethyl]-11-thia-3,6,7,9-tetrazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,5,8,12(16)-pentaen-4-one](/img/structure/B8051724.png)
